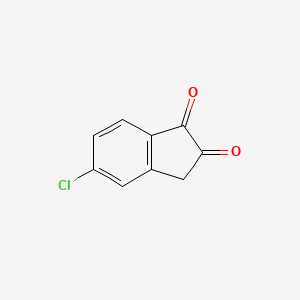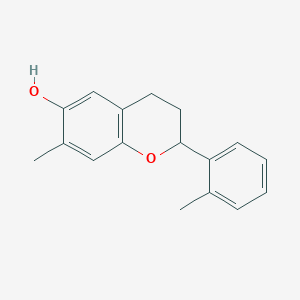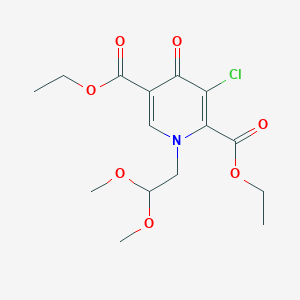
Diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2,5-dicarboxylate is a complex organic compound with the molecular formula C15H20ClNO7 This compound is characterized by its pyridine ring substituted with various functional groups, including a chloro group, a dimethoxyethyl group, and two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of the Dimethoxyethyl Group: This step involves the alkylation of the pyridine ring using a dimethoxyethyl halide in the presence of a strong base like sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid groups using ethanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Substitution: Formation of new pyridine derivatives with different functional groups.
Oxidation: Conversion to pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Hydrolysis: Production of carboxylic acids and alcohols.
Applications De Recherche Scientifique
Diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2,5-dicarboxylate: Unique due to its specific functional groups and structure.
Diethyl 3-chloro-4-oxopyridine-2,5-dicarboxylate: Lacks the dimethoxyethyl group.
Diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2-carboxylate: Has only one ester group.
Propriétés
Formule moléculaire |
C15H20ClNO7 |
|---|---|
Poids moléculaire |
361.77 g/mol |
Nom IUPAC |
diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C15H20ClNO7/c1-5-23-14(19)9-7-17(8-10(21-3)22-4)12(11(16)13(9)18)15(20)24-6-2/h7,10H,5-6,8H2,1-4H3 |
Clé InChI |
OXNYRQDSNFMTDB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C(=C(C1=O)Cl)C(=O)OCC)CC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


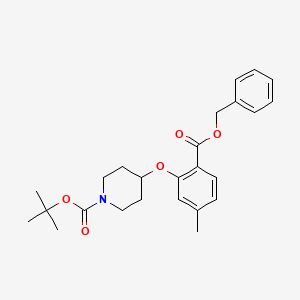
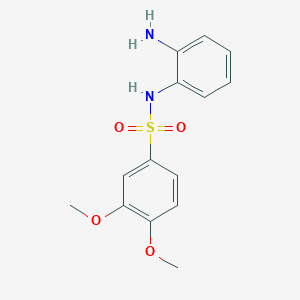
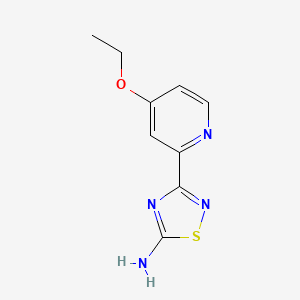
![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)
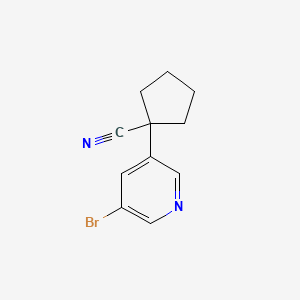
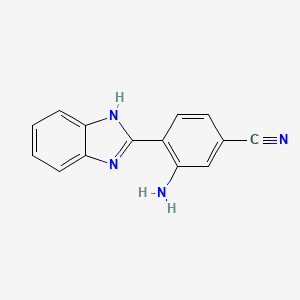
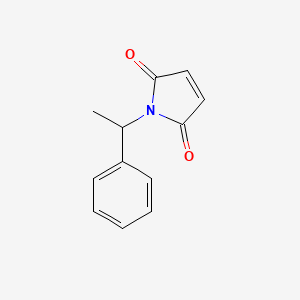
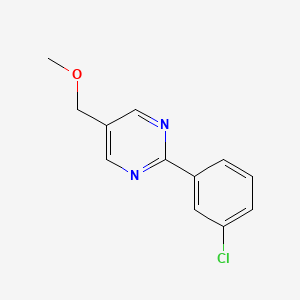
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)
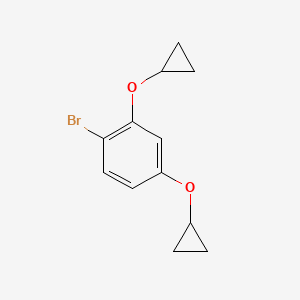
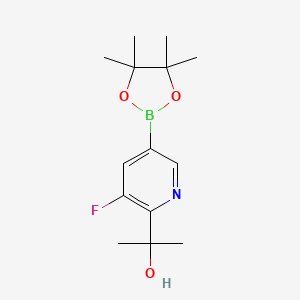
![[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13883501.png)
